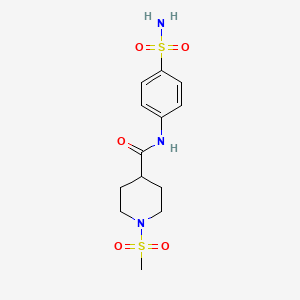![molecular formula C14H20N2O3S2 B6540169 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1021215-42-8](/img/structure/B6540169.png)
1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide (MS-PPP) is an organic compound with a unique chemical structure and remarkable biological properties. It belongs to the family of sulfonamides and is a synthetic derivative of piperidine. MS-PPP has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry and biochemistry.
科学研究应用
1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used in the synthesis of various bioactive compounds and as a potential inhibitor of the enzyme acetylcholinesterase (AChE). It has also been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been studied for its potential use as an anti-inflammatory agent and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用机制
The mechanism of action of 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological functions. In addition, 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), leading to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological functions. In addition, 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Furthermore, 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, as well as the potential to inhibit the enzyme cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been widely used in medicinal chemistry and biochemistry research due to its unique chemical structure and remarkable biological properties. Its advantages include its low cost, ease of synthesis and availability. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited and it is not very stable in the presence of light or heat. Furthermore, its effects on the body are not yet fully understood and its long-term safety has not yet been established.
未来方向
The potential applications of 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide are vast and there are many areas of research that can be explored in the future. For example, further research can be conducted to investigate the effects of 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide on other enzymes and its potential use in the treatment of various diseases. Additionally, its potential use as an anti-inflammatory and analgesic agent can be further explored. Furthermore, its potential use in the synthesis of other bioactive compounds can be studied. Finally, its long-term safety and toxicity can be evaluated.
合成方法
1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide can be synthesized by a three-step procedure. Firstly, 4-(methylsulfanyl)phenylacetic acid is reacted with piperidine in the presence of a base, such as sodium hydroxide, to form the desired product. Secondly, the resulting intermediate is reacted with methanesulfonyl chloride in the presence of a catalyst, such as pyridine, to obtain the desired product. Finally, the product is purified by recrystallization.
属性
IUPAC Name |
N-(4-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOXHBXZZUSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540087.png)
![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)
![2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540108.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B6540115.png)
![N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6540117.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)
![1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540137.png)



![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
